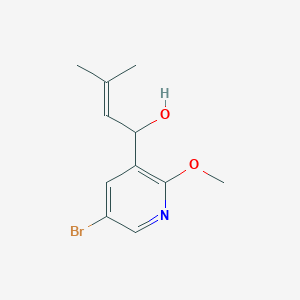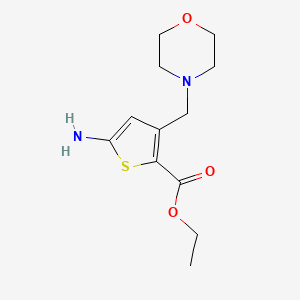
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a thiophene ring substituted with an amino group, a morpholine moiety, and an ethyl ester group, making it a versatile intermediate in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid ethyl ester as the starting material.
Amination: The thiophene ring is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using ammonia or an appropriate amine source under suitable reaction conditions.
Morpholine Introduction: The morpholine moiety is introduced by reacting the aminated thiophene with morpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the thiophene ring or the morpholine moiety, leading to different structural analogs.
Substitution: Substitution reactions at the amino or ester groups can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced thiophenes and morpholine derivatives.
Substitution Products: A wide range of functionalized derivatives based on the introduced groups.
科学研究应用
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of thiophene derivatives on various biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism by which Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
相似化合物的比较
Ethyl 5-amino-3-(piperidin-4-ylmethyl)thiophene-2-carboxylate: Similar structure with a piperidine ring instead of morpholine.
Ethyl 5-amino-3-(pyrrolidin-4-ylmethyl)thiophene-2-carboxylate: Similar structure with a pyrrolidine ring instead of morpholine.
Ethyl 5-amino-3-(azepan-4-ylmethyl)thiophene-2-carboxylate: Similar structure with an azepane ring instead of morpholine.
Uniqueness: Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its analogs
属性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-12(15)11-9(7-10(13)18-11)8-14-3-5-16-6-4-14/h7H,2-6,8,13H2,1H3 |
InChI 键 |
OIQQZGUOQIDZAC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(S1)N)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


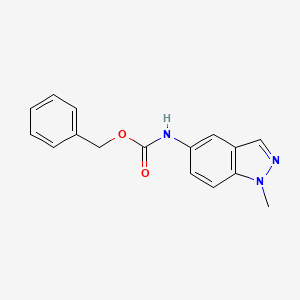
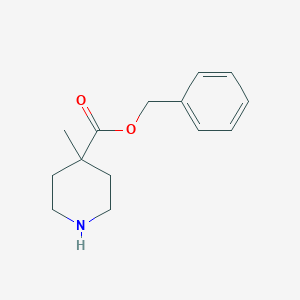
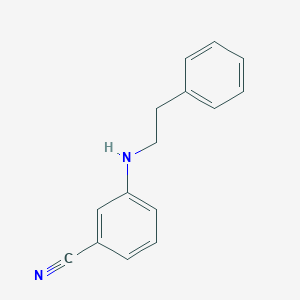
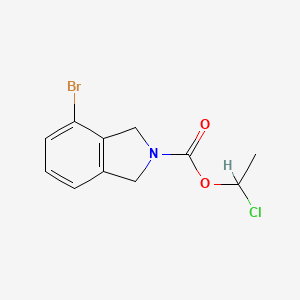

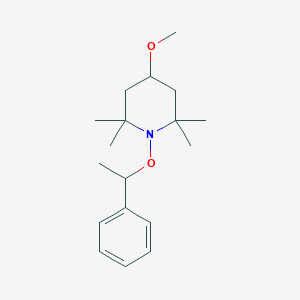
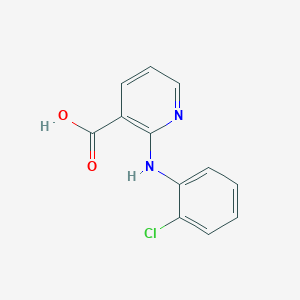

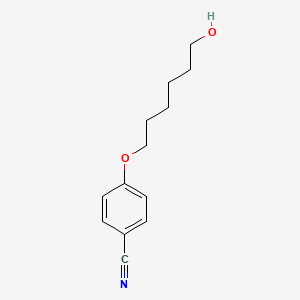
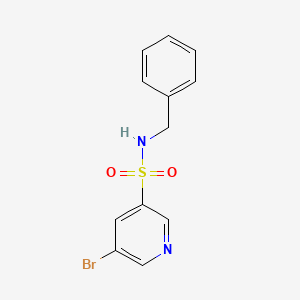
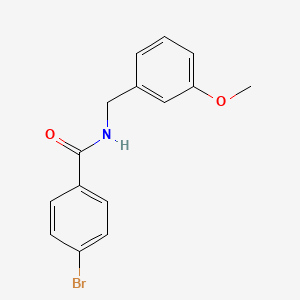

![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
